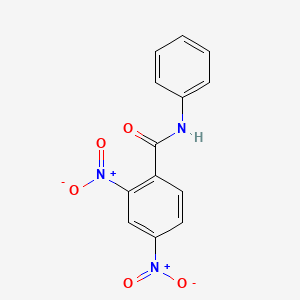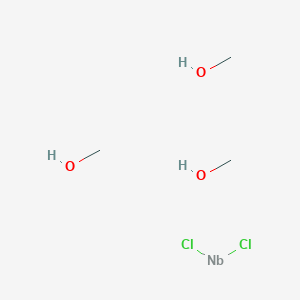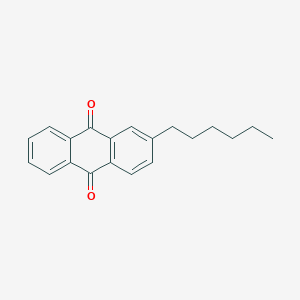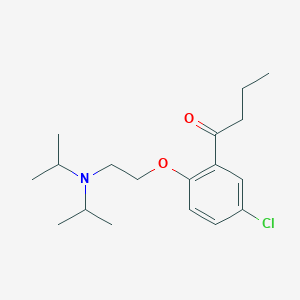
Butyrophenone, 5'-chloro-2'-(2-(diisopropylamino)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- is a chemical compound known for its unique structure and properties. It is a derivative of butyrophenone, which is a class of compounds widely used in the pharmaceutical industry, particularly in the treatment of psychiatric disorders. The compound’s molecular formula is C18H28ClNO2, and it has a molecular weight of 325.87 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- typically involves the reaction of 5-chloro-2-hydroxybutyrophenone with diisopropylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, acting as an antagonist. This interaction helps modulate neurotransmitter activity, which can be beneficial in treating psychiatric conditions such as schizophrenia.
類似化合物との比較
Similar Compounds
Haloperidol: A widely used antipsychotic drug that also targets dopamine receptors.
Droperidol: Used to prevent and treat postoperative nausea and vomiting.
Azaperone: Employed as a veterinary tranquilizer.
Bromperidol: Used in the treatment of schizophrenia and other psychotic manifestations.
Benperidol: Indicated for the treatment of psychoses and manic episodes.
Uniqueness
Butyrophenone, 5’-chloro-2’-(2-(diisopropylamino)ethoxy)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its diisopropylaminoethoxy group differentiates it from other butyrophenone derivatives, potentially offering unique therapeutic benefits and applications.
特性
CAS番号 |
20809-23-8 |
|---|---|
分子式 |
C18H28ClNO2 |
分子量 |
325.9 g/mol |
IUPAC名 |
1-[5-chloro-2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one |
InChI |
InChI=1S/C18H28ClNO2/c1-6-7-17(21)16-12-15(19)8-9-18(16)22-11-10-20(13(2)3)14(4)5/h8-9,12-14H,6-7,10-11H2,1-5H3 |
InChIキー |
VINIHWKNHVRYQN-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C=CC(=C1)Cl)OCCN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


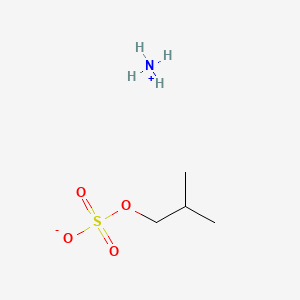
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
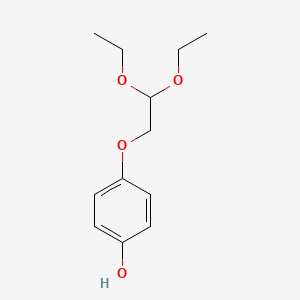
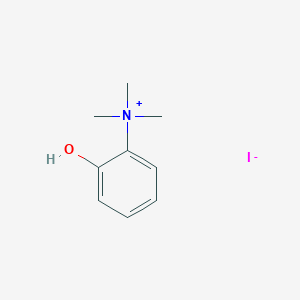
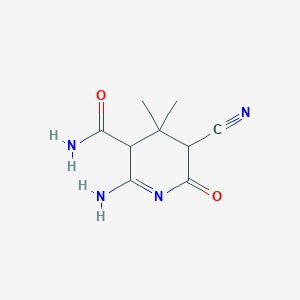
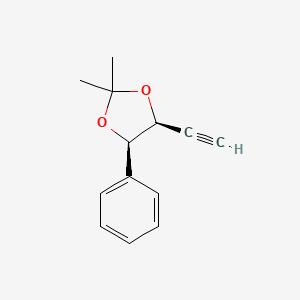
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
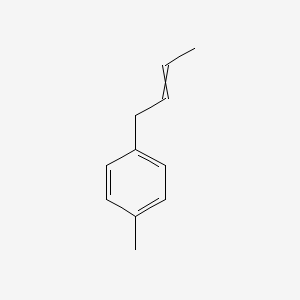
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
